
3-methylbenzenesulfonyl Chloride
Overview
Description
3-Methylbenzenesulfonyl chloride (CAS 1899-93-0), also known as m-toluenesulfonyl chloride, is an aromatic sulfonyl chloride with a methyl substituent at the meta-position of the benzene ring. Its molecular formula is C₇H₇ClO₂S (molecular weight: 190.64 g/mol). This compound is widely utilized as a sulfonating agent in organic synthesis, particularly in the preparation of sulfonamides, esters, and other intermediates for pharmaceuticals and agrochemicals . Its reactivity stems from the electrophilic sulfonyl chloride (-SO₂Cl) group, which readily undergoes nucleophilic substitution or elimination reactions.
Preparation Methods
Chlorination of 3-Methylbenzenesulfonic Acid
Reaction Mechanism and Conditions
This method involves converting 3-methylbenzenesulfonic acid to its sulfonyl chloride derivative using chlorosulfonic acid () in the presence of a solvent and ionic liquid co-solvent. The ionic liquid, such as 1-butyl-3-methylimidazolium chloride (), enhances the partition coefficient of the sulfonic acid, facilitating phase separation and improving yield .
Key Steps:
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Dissolution : 3-Methylbenzenesulfonic acid is dissolved in chloroform () at 0–40°C.
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Chlorination : Chlorosulfonic acid is added dropwise, initiating an exothermic acyl chloride formation reaction:
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Phase Separation : Water is introduced to hydrolyze excess chlorosulfonic acid, yielding a biphasic system. The organic layer, enriched with 3-methylbenzenesulfonyl chloride, is separated and washed.
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Distillation : Chloroform is removed under reduced pressure to isolate the product .
Table 1: Optimization Parameters for Chlorination Method
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0–40°C | Prevents side reactions |
Ionic Liquid Concentration | 5–10 wt% | Maximizes phase separation |
Reaction Time | 1.5–4 hours | Ensures complete conversion |
Advantages :
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High yield (85–92%) due to ionic liquid-mediated phase separation.
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Low toxicity of chloroform compared to benzene derivatives.
Limitations :
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Requires careful control of chlorosulfonic acid dosing to avoid over-chlorination.
Direct Chlorosulfonation of m-Xylene
Electrophilic Aromatic Substitution
m-Xylene () undergoes chlorosulfonation using excess chlorosulfonic acid, introducing both sulfonic acid and chloride groups in a single step. The methyl groups direct sulfonation to the meta position, favoring this compound formation .
Reaction Scheme :
6\text{H}4(\text{CH}3)2 + 2 \, \text{HSO}3\text{Cl} \rightarrow \text{C}6\text{H}3(\text{CH}3)(\text{SO}2\text{Cl}) + \text{H}2\text{SO}_4 + \text{HCl}
Optimization Insights :
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Temperature : 25–30°C minimizes polysulfonation.
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Molar Ratio : A 1:3 ratio of m-xylene to chlorosulfonic acid ensures complete conversion.
Table 2: Chlorosulfonation Yield Under Varied Conditions
m-Xylene (mol) | (mol) | Temperature (°C) | Yield (%) |
---|---|---|---|
1.0 | 3.0 | 25 | 78 |
1.0 | 3.5 | 30 | 82 |
1.0 | 4.0 | 35 | 68* |
*Lower yield due to byproduct formation at elevated temperatures.
Advantages :
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Single-step synthesis reduces processing time.
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Scalable for industrial production.
Limitations :
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Requires rigorous purification to remove residual sulfuric acid and isomers.
Phosphorus Oxychloride (POCl3\text{POCl}_3POCl3)-Assisted Synthesis
Dual Reagent System
This method employs as a chlorinating agent alongside chlorosulfonic acid, enhancing reaction efficiency. The inorganic ammonium salt () acts as a catalyst, accelerating sulfonyl chloride formation .
Procedure :
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Sulfonation : m-Xylene reacts with chlorosulfonic acid at 50°C to form 3-methylbenzenesulfonic acid.
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Chlorination : is introduced, converting the sulfonic acid to sulfonyl chloride:
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Crystallization : The product is isolated via low-temperature (≤5°C) crystallization from the organic phase.
Table 3: Effect of Stoichiometry on Purity
:Sulfonic Acid Ratio | Purity (%) |
---|---|
1:1 | 89 |
1.5:1 | 94 |
2:1 | 96 |
Advantages :
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High total yield (98.8%) with minimal waste.
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Adaptable to continuous-flow reactors.
Limitations :
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Generates acidic waste (), requiring neutralization.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for Industrial Applicability
Method | Yield (%) | Scalability | Environmental Impact |
---|---|---|---|
Chlorination of Sulfonic Acid | 92 | Moderate | Low (chloroform recycling) |
Direct Chlorosulfonation | 82 | High | Moderate (acid waste) |
-Assisted | 98.8 | High | High (phosphate waste) |
Key Findings :
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The -assisted method achieves the highest yield but poses waste management challenges.
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Direct chlorosulfonation balances scalability and simplicity, making it suitable for bulk production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: While it is less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: Quaternary ammonium salts such as tetrabutylammonium iodide can be used to enhance reaction rates.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound is widely used in the synthesis of various bioactive molecules. Some notable applications include:
- Small Molecule Ligands : m-Toluenesulfonyl chloride is utilized in creating small molecule ligands for the Stat3 SH2 domain, which plays a crucial role in cell signaling pathways related to cancer and inflammation .
- Histone Deacetylase Inhibitors : It serves as a precursor for isoindoline-5-propenehydroxamates, which are investigated for their potential as histone deacetylase inhibitors, contributing to cancer therapy .
- Kinase Inhibitors : The compound is involved in the synthesis of phenyl-pyrazolylamine-based derivatives that act as FLT3 kinase inhibitors, targeting acute myeloid leukemia .
- Antibacterial Agents : Aryldisulfonamides derived from m-toluenesulfonyl chloride exhibit antibacterial properties, showcasing its utility in developing new antimicrobial therapies .
Applications in Agrochemicals
In agrochemical formulations, 3-methylbenzenesulfonyl chloride acts as an intermediate for the synthesis of various pesticides and herbicides. Its ability to modify functional groups enhances the efficacy and specificity of these compounds.
Material Science Applications
The compound also finds applications in material science, particularly in the production of polymers and resins. It can be used to create sulfonate esters that improve the properties of plastics and other materials.
Case Study 1: Synthesis of Quinazoline Analogues
Research has demonstrated that m-toluenesulfonyl chloride can be utilized to synthesize quinazoline analogs for treating Gaucher disease. These compounds are designed to inhibit specific enzymes involved in lipid metabolism, showcasing the compound's potential in therapeutic applications .
Case Study 2: Development of Anticancer Agents
A study focused on synthesizing tertiary sulfonamide derivatives from m-toluenesulfonyl chloride has shown promising anticancer activity. These derivatives were evaluated for their ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in various tumors .
Mechanism of Action
The mechanism of action of 3-Methylbenzenesulfonyl Chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds . This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Sulfonyl chlorides with varying substituents and positions on the benzene ring exhibit distinct physicochemical properties and reactivities. Below is a detailed comparison:
Table 1: Structural and Physical Properties of Selected Sulfonyl Chlorides
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles. For instance, 3-(trifluoromethyl)benzenesulfonyl chloride is highly reactive due to the -CF₃ group .
- Electron-donating groups (e.g., -OCH₃) reduce reactivity. 3-Methoxybenzenesulfonyl chloride exhibits slower reaction kinetics compared to halogenated analogs .
Impact on Physical Properties :
- Halogen substituents (e.g., -Cl, -F) increase molecular weight and boiling points. For example, 3-Chloro-4-methylbenzenesulfonyl chloride (225.09 g/mol) has a higher boiling point than this compound .
- Fluorine substitution improves thermal stability and lipophilicity, making fluorinated derivatives valuable in drug design .
Safety and Handling :
- Halogenated derivatives, such as 3-Chloro-2-methylbenzenesulfonyl chloride, are classified as skin corrosive agents (Category 1B), requiring stringent protective measures (e.g., gloves, N95 masks) .
- Moisture sensitivity is common across sulfonyl chlorides, necessitating anhydrous storage conditions .
Biological Activity
3-Methylbenzenesulfonyl chloride, also known as toluenesulfonyl chloride, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, enzyme inhibition, and potential therapeutic applications.
- Chemical Formula : C₇H₇ClO₂S
- Molecular Weight : 178.64 g/mol
- CAS Number : 2734595
This compound is characterized by the presence of a sulfonyl chloride group attached to a methyl-substituted benzene ring, which enhances its reactivity and biological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzenesulfonyl chlorides, including this compound, exhibit significant antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Studies
Research indicates that certain benzenesulfonate derivatives show potent activity against various Gram-positive bacteria. The MIC values for this compound derivatives against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) were found to be in the range of 0.39–3.12 mg/L . These values are significantly lower than the cytotoxicity limits observed in human lung fibroblasts (MRC-5), suggesting a favorable therapeutic index for these compounds .
Bacterial Strain | MIC (mg/L) | MBC (mg/L) |
---|---|---|
MSSA (ATCC 6538P) | 0.39–3.12 | 0.78–12.5 |
MRSA (ATCC 43300) | 0.39–1.56 | 1.56–25 |
Enterococcus faecalis | 6.25 | >200 |
Enterococcus faecium | 6.25 | >200 |
The presence of specific substituents, such as chloro or trifluoromethyl groups, at strategic positions on the benzene ring has been correlated with increased antibacterial efficacy .
Enzyme Inhibition
In addition to its antimicrobial properties, this compound has been investigated for its potential as an enzyme inhibitor.
Acetylcholinesterase and Carbonic Anhydrase Inhibition
Recent studies have highlighted the inhibitory effects of sulfonamide derivatives on acetylcholinesterase (AChE) and carbonic anhydrase (CA). Compounds derived from sulfonamides have shown potent inhibition against these enzymes, indicating potential applications in treating conditions such as Alzheimer’s disease and glaucoma .
- IC50 Values : The compounds exhibited IC50 values in the low micromolar range, suggesting strong inhibitory activity.
Case Studies and Applications
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-methylbenzenesulfonyl chloride in a laboratory setting?
- Methodological Answer : The synthesis typically involves sulfonation or chlorination of toluene derivatives. For example, 3-chloro-2-methylbenzenesulfonyl chloride is synthesized via controlled chlorination of methyl-substituted benzene derivatives under anhydrous conditions, using reagents like chlorosulfonic acid or thionyl chloride . Reaction optimization should focus on temperature control (e.g., maintaining 0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis. Purification often employs recrystallization from non-polar solvents (e.g., hexane) or column chromatography with silica gel .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use N95 respirators, chemically resistant gloves (e.g., nitrile), and sealed goggles to avoid inhalation, skin contact, or eye exposure .
- Ventilation : Conduct reactions in fume hoods with negative pressure to mitigate vapor dispersion .
- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite), followed by disposal as hazardous waste .
- Storage : Store in amber glass bottles at 2–8°C, away from moisture and oxidizing agents .
Q. How can researchers verify the purity of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm. A retention time of 8.2 min and ≥98% peak area indicate high purity .
- Melting Point Analysis : Compare observed melting points (e.g., 71–74°C for 3-chloro-2-methylbenzenesulfonyl chloride) against literature values .
- NMR Spectroscopy : Confirm structural integrity via H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.4 ppm) .
Advanced Research Questions
Q. How can competing side reactions be minimized during sulfonation/chlorination of toluene derivatives?
- Methodological Answer :
- Solvent Selection : Use dichloromethane or chloroform to stabilize reactive intermediates and reduce hydrolysis .
- Catalyst Optimization : Introduce Lewis acids (e.g., FeCl) to enhance regioselectivity and suppress polysubstitution .
- Kinetic Control : Employ slow addition of chlorinating agents (e.g., SOCl) and low temperatures to favor monosubstitution .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The sulfonyl chloride group acts as a strong electron-withdrawing group, activating the benzene ring toward electrophilic attack. The methyl substituent at the meta position sterically hinders para substitution, directing nucleophiles (e.g., amines) to the ortho position. Computational studies (e.g., DFT calculations) can model charge distribution and transition states to predict reaction pathways .
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays under standardized conditions (e.g., 11beta-HSD1 inhibition assays) to compare potency across studies .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may contribute to conflicting data .
- Structural Analogues : Synthesize and test derivatives (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) to isolate substituent effects .
Properties
IUPAC Name |
3-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMLWUKHQMEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370380 | |
Record name | 3-methylbenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-93-0 | |
Record name | 3-methylbenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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